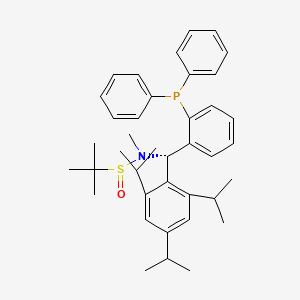
(R)-N-((S)-(2-(Diphenylphosphanyl)phenyl)(2,4,6-triisopropylphenyl)methyl)-N,2-dimethylpropane-2-sulfinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-N-((S)-(2-(Diphenylphosphanyl)phenyl)(2,4,6-triisopropylphenyl)methyl)-N,2-dimethylpropane-2-sulfinamide is a complex organic compound that features a unique combination of phosphanyl and sulfinamide groups
Preparation Methods
The synthesis of ®-N-((S)-(2-(Diphenylphosphanyl)phenyl)(2,4,6-triisopropylphenyl)methyl)-N,2-dimethylpropane-2-sulfinamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the phosphanyl group: This step involves the reaction of diphenylphosphine with a suitable halogenated precursor to form the diphenylphosphanyl group.
Introduction of the sulfinamide group: The sulfinamide group is introduced through the reaction of a sulfinyl chloride with an amine derivative.
Coupling reactions: The final step involves coupling the phosphanyl and sulfinamide intermediates under controlled conditions to form the desired compound.
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow systems to ensure high yield and purity.
Chemical Reactions Analysis
®-N-((S)-(2-(Diphenylphosphanyl)phenyl)(2,4,6-triisopropylphenyl)methyl)-N,2-dimethylpropane-2-sulfinamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or phosphines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phosphanyl or sulfinamide groups are replaced by other nucleophiles under suitable conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, toluene, and catalysts such as palladium or platinum complexes. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
®-N-((S)-(2-(Diphenylphosphanyl)phenyl)(2,4,6-triisopropylphenyl)methyl)-N,2-dimethylpropane-2-sulfinamide has several scientific research applications:
Chemistry: It is used as a ligand in asymmetric catalysis, facilitating enantioselective reactions.
Biology: The compound is studied for its potential role in biological systems, particularly in enzyme inhibition and protein-ligand interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.
Industry: The compound is used in the development of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of ®-N-((S)-(2-(Diphenylphosphanyl)phenyl)(2,4,6-triisopropylphenyl)methyl)-N,2-dimethylpropane-2-sulfinamide involves its interaction with molecular targets such as enzymes or receptors. The phosphanyl group can coordinate with metal centers, facilitating catalytic reactions, while the sulfinamide group can form hydrogen bonds or electrostatic interactions with biological targets. These interactions modulate the activity of the target molecules, leading to the desired chemical or biological effects.
Comparison with Similar Compounds
Similar compounds to ®-N-((S)-(2-(Diphenylphosphanyl)phenyl)(2,4,6-triisopropylphenyl)methyl)-N,2-dimethylpropane-2-sulfinamide include:
®-N-((S)-(2-(Diphenylphosphanyl)phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide: Lacks the triisopropylphenyl group, resulting in different steric and electronic properties.
®-N-((S)-(2-(Diphenylphosphanyl)phenyl)(2,4,6-trimethylphenyl)methyl)-N,2-dimethylpropane-2-sulfinamide: Contains trimethylphenyl instead of triisopropylphenyl, affecting its reactivity and binding affinity.
®-N-((S)-(2-(Diphenylphosphanyl)phenyl)(2,4,6-triisopropylphenyl)methyl)-N-methylpropane-2-sulfinamide: Variation in the methyl groups on the sulfinamide, influencing its chemical behavior.
The uniqueness of ®-N-((S)-(2-(Diphenylphosphanyl)phenyl)(2,4,6-triisopropylphenyl)methyl)-N,2-dimethylpropane-2-sulfinamide lies in its specific combination of steric and electronic properties, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C39H50NOPS |
|---|---|
Molecular Weight |
611.9 g/mol |
IUPAC Name |
N-[(S)-(2-diphenylphosphanylphenyl)-[2,4,6-tri(propan-2-yl)phenyl]methyl]-N,2-dimethylpropane-2-sulfinamide |
InChI |
InChI=1S/C39H50NOPS/c1-27(2)30-25-34(28(3)4)37(35(26-30)29(5)6)38(40(10)43(41)39(7,8)9)33-23-17-18-24-36(33)42(31-19-13-11-14-20-31)32-21-15-12-16-22-32/h11-29,38H,1-10H3/t38-,43?/m1/s1 |
InChI Key |
HVYVKRIMWAYKQQ-QDXHBRHUSA-N |
Isomeric SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)[C@@H](C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)N(C)S(=O)C(C)(C)C)C(C)C |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)C(C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)N(C)S(=O)C(C)(C)C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



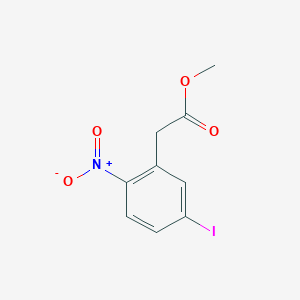

![5-Bromospiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B13659091.png)
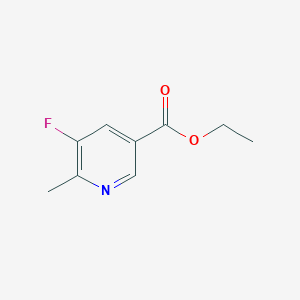
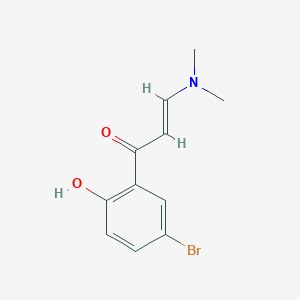
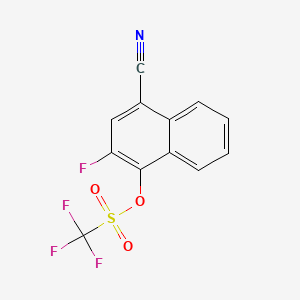
![2-Bromo-5H-pyrrolo[2,3-b]pyrazin-7-amine hydrochloride](/img/structure/B13659108.png)
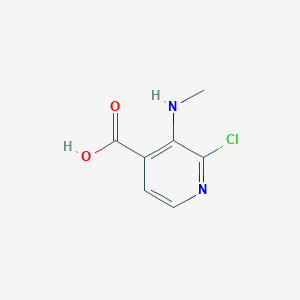
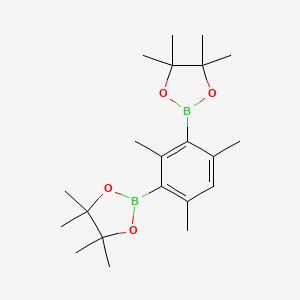

![3,4-Dichloro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13659125.png)
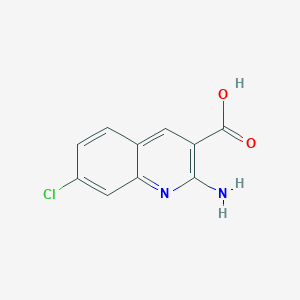
![3-Fluoro-4-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13659139.png)
